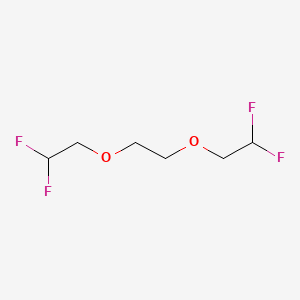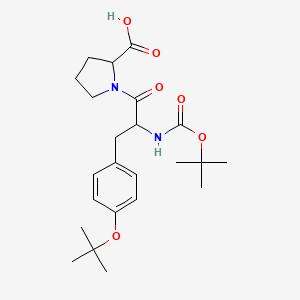
Boc-DL-Tyr(tBu)-DL-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Tyr(tBu)-Pro-OH, also known as N-α-tert-butoxycarbonyl-O-tert-butyl-L-tyrosyl-L-proline, is a synthetic peptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a tert-butyl (tBu) protecting group on the tyrosine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(tBu)-Pro-OH typically involves the stepwise coupling of protected amino acids. The Boc group is used to protect the amino group of tyrosine, while the tBu group protects the hydroxyl group on the tyrosine side chain. The proline residue is then coupled to the protected tyrosine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Boc-Tyr(tBu)-Pro-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
Boc-Tyr(tBu)-Pro-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and tBu protecting groups using acids like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and HOBt.
Oxidation and Reduction: The tyrosine residue can undergo oxidation to form dityrosine or reduction to form tyrosine derivatives.
Common Reagents and Conditions
Deprotection: TFA is commonly used to remove the Boc and tBu groups.
Coupling: DCC and HOBt in DMF are standard reagents for peptide bond formation.
Oxidation: Hydrogen peroxide (H2O2) can be used for tyrosine oxidation.
Major Products Formed
Deprotected Peptides: Removal of protecting groups yields the free peptide.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized Products: Oxidation of tyrosine forms dityrosine.
科学的研究の応用
Boc-Tyr(tBu)-Pro-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of Boc-Tyr(tBu)-Pro-OH is primarily related to its role in peptide synthesis. The Boc and tBu protecting groups prevent unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the active peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
類似化合物との比較
Similar Compounds
Boc-Tyr(tBu)-OH: Similar to Boc-Tyr(tBu)-Pro-OH but lacks the proline residue.
Boc-Tyr(Bzl)-OH: Contains a benzyl (Bzl) protecting group instead of tBu.
Fmoc-Tyr(tBu)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness
Boc-Tyr(tBu)-Pro-OH is unique due to the presence of both Boc and tBu protecting groups, which provide enhanced stability during peptide synthesis. The inclusion of the proline residue also imparts specific structural and functional properties to the synthesized peptides .
特性
分子式 |
C23H34N2O6 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N2O6/c1-22(2,3)30-16-11-9-15(10-12-16)14-17(24-21(29)31-23(4,5)6)19(26)25-13-7-8-18(25)20(27)28/h9-12,17-18H,7-8,13-14H2,1-6H3,(H,24,29)(H,27,28) |
InChIキー |
QZJWUTONKALOAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2CCCC2C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



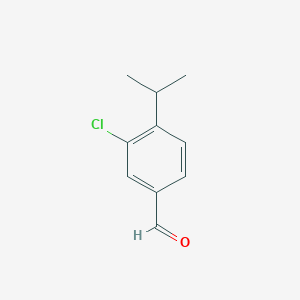
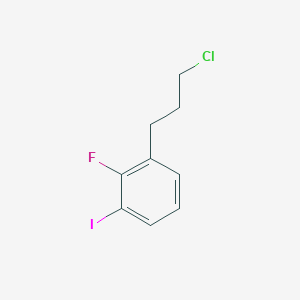
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)


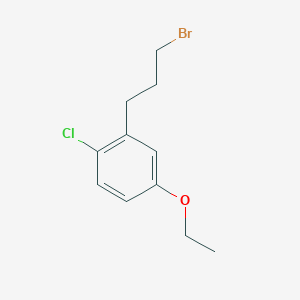

![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
